![molecular formula C7H5FN2 B164112 8-Fluoroimidazo[1,2-a]pyridine CAS No. 139022-26-7](/img/structure/B164112.png)

8-Fluoroimidazo[1,2-a]pyridine

Overview

Description

8-Fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorine atom at the 8th position of the imidazo[1,2-a]pyridine ring system. It is known for its unique electronic and chemical properties, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry .

Mechanism of Action

Target of Action

8-Fluoroimidazo[1,2-a]pyridine is a physicochemical mimic of imidazo[1,2-a]pyrimidine . It has been identified as an allosteric modulator ligand of the GABAA receptor . The GABAA receptor is an ionotropic receptor and ligand-gated ion channel, which plays a major role in inhibitory neurotransmission in the brain.

Mode of Action

The 8-fluoroimidazopyridine ring contained in the ligand acts as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in the GABAA receptor modulator . This suggests that the compound interacts with the GABAA receptor, potentially altering its conformation and modulating its function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroimidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. The use of non-nucleophilic alcoholic solvents, such as tert-butanol, has been found to increase the yield of the desired product by reducing competing intermolecular reactions .

Industrial Production Methods: Industrial production of this compound typically involves the use of multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction. This reaction involves the condensation of an aldehyde, 2-aminopyridine, and an isocyanide to form the imidazo[1,2-a]pyridine core .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroimidazo[1,2-a]pyridine derivatives.

Substitution: Electrophilic substitution reactions, such as bromination, can occur at the 3-position of the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Bromination can be achieved using bromine or N-bromosuccinimide under mild conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of 3-bromo-8-fluoroimidazo[1,2-a]pyridine.

Scientific Research Applications

8-Fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.

Biology: The compound is used in the study of biological pathways and molecular interactions.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine: The parent compound without the fluorine substitution.

8-Chloroimidazo[1,2-a]pyridine: A similar compound with a chlorine atom at the 8th position.

8-Bromoimidazo[1,2-a]pyridine: A similar compound with a bromine atom at the 8th position.

Uniqueness: 8-Fluoroimidazo[1,2-a]pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity. The fluorine atom increases the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design .

Properties

IUPAC Name |

8-fluoroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBDFOMJMRICLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461842 | |

| Record name | 8-Fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139022-26-7 | |

| Record name | 8-Fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

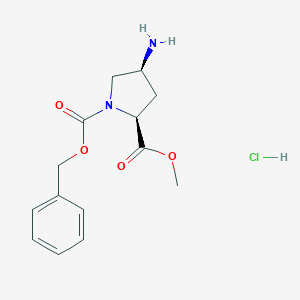

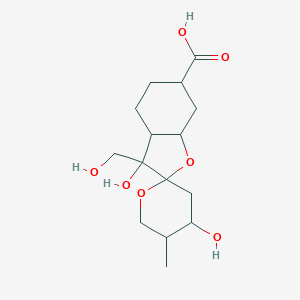

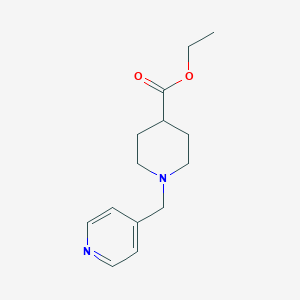

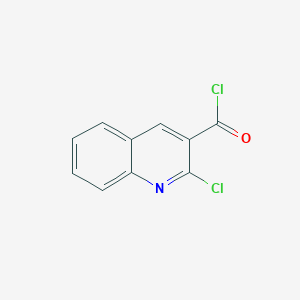

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 8-fluoroimidazo[1,2-a]pyridine of interest in neuroscience research?

A1: this compound derivatives have shown promise as ligands for GABAA receptors [, ]. These receptors are crucial in the central nervous system, playing a key role in regulating neuronal excitability. Specifically, these derivatives exhibit selective binding to GABAA receptors containing the α2, α3, and/or α5 subunits [].

Q2: How does the structure of this compound relate to its activity?

A2: While specific structure-activity relationship (SAR) data isn't provided in the abstracts, research indicates that substituting the 3-position of the this compound scaffold with various 5- or 6-membered heteroaromatic rings can significantly influence its binding affinity and selectivity for GABAA receptor subtypes []. This suggests that modifications at this position are crucial for optimizing its pharmacological profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)

![Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI)](/img/structure/B164078.png)